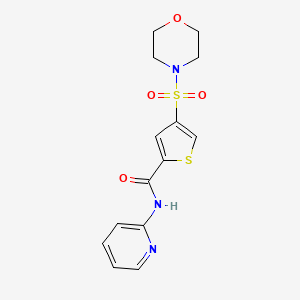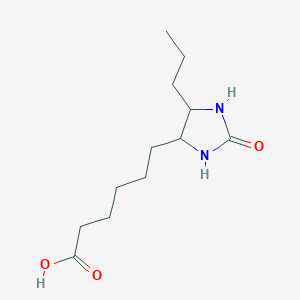![molecular formula C16H16ClNO3 B5613019 4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane](/img/structure/B5613019.png)
4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane" belongs to a class of organic compounds that have been studied for their unique chemical structures and potential applications in various fields. These compounds are often synthesized through complex reactions and analyzed using advanced techniques to understand their properties and reactivity.
Synthesis Analysis
The synthesis of compounds similar to "4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane" often involves hetero-cyclization reactions and the use of specific reagents to introduce the desired functional groups. Techniques such as microwave irradiation have been employed to improve reaction rates and yields, highlighting the importance of optimizing synthesis conditions for these complex molecules (Li Zheng, 2004).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of compounds. Techniques such as single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) are commonly used to investigate the solid-state crystal structure and predict reactivity descriptors. These studies provide insights into the molecule's shape, intermolecular interactions, and supramolecular architecture (A. Bakheit et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of compounds like "4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane" can be influenced by various factors, including the presence of specific functional groups and the molecular structure. Studies have explored the effects of acids and bases on the translactonization reaction of related compounds, revealing the impact of reaction conditions on product formation (M. Gelmi, F. Clerici, A. Melis, 1997).
Propiedades
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-13-5-2-1-4-12(13)14-6-7-15(21-14)16(19)18-8-3-10-20-11-9-18/h1-2,4-7H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXSAUHWKUHADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{1-[(5-methyl-3-thienyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5612937.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612942.png)
![2-methoxy-4-(methylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5612946.png)

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5612981.png)

![N'-[2-(4-bromophenoxy)acetyl]-2-furohydrazide](/img/structure/B5612992.png)
![1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5613004.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613022.png)
![1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5613026.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5613036.png)

![2-(4-chlorobenzyl)-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613051.png)
![2-phenyl-5-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613062.png)